1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone
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Overview
Description
1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone, also known as DPEP, is a compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C14H12N4O4 and a molecular weight of 308.27 g/mol. DPEP is a hydrazone derivative of 2,4-dihydroxyacetophenone and 4-nitrophenylhydrazine, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is not well understood, but it is believed to involve the formation of complexes with metal ions or organic compounds. These complexes may have different properties and reactivity compared to the free ligand, which can be exploited in various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone have not been extensively studied, but it has been reported to exhibit antioxidant activity in vitro. 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not clear.
Advantages and Limitations for Lab Experiments
1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone has several advantages for lab experiments, including its ease of synthesis and purification, and its stability under various conditions. However, it also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone, including the development of new synthetic methods for its preparation, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some possible future directions include the use of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone as a fluorescent probe for the detection of other metal ions, the development of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone-based catalysts for organic reactions, and the investigation of its potential as an anticancer agent in vivo.
Synthesis Methods
The synthesis of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone has been reported using different methods, including the reaction of 2,4-dihydroxyacetophenone with 4-nitrophenylhydrazine in ethanol, acetic acid, or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent. The yield of 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone varies depending on the reaction conditions, with the highest reported yield being 85%.
Scientific Research Applications
1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone has been used in various scientific research applications, including the development of analytical methods for the determination of metal ions and organic compounds. It has been reported to form complexes with metal ions such as copper, iron, and nickel, and these complexes have been used as catalysts for organic reactions. 1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
properties
IUPAC Name |
4-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9(13-7-6-12(18)8-14(13)19)15-16-10-2-4-11(5-3-10)17(20)21/h2-8,16,18-19H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVFHCHQMDXESX-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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